molecular formula C15H14ClNO B11858358 1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone CAS No. 1017781-65-5

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone

Cat. No.: B11858358
CAS No.: 1017781-65-5
M. Wt: 259.73 g/mol
InChI Key: CHCXUQVYPDOBNB-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone is an organic compound with a complex structure that includes both an aminomethyl group and a chlorophenyl group

Preparation Methods

The synthesis of 1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with 4-chlorobenzoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new derivatives.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone can be compared with similar compounds such as:

    1-(3-(Aminomethyl)phenyl)-2-phenylethanone: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone: Contains a fluorine atom instead of chlorine, which can alter its chemical properties and interactions.

    1-(3-(Aminomethyl)phenyl)-2-(4-bromophenyl)ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1017781-65-5

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

1-[3-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C15H14ClNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9-10,17H2

InChI Key

CHCXUQVYPDOBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Cl)CN

Origin of Product

United States

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